molecular formula C7H5ClF2 B2627635 5-Chloro-1,3-difluoro-2-methylbenzene CAS No. 1208076-23-6

5-Chloro-1,3-difluoro-2-methylbenzene

Cat. No.: B2627635
CAS No.: 1208076-23-6
M. Wt: 162.56
InChI Key: DJLJDJAOBLOBGV-UHFFFAOYSA-N
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Description

5-Chloro-1,3-difluoro-2-methylbenzene (C₇H₅ClF₂, MW ≈ 162.45 g/mol) is a halogenated aromatic compound featuring chlorine, fluorine, and methyl substituents on a benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structural uniqueness arises from the electron-withdrawing effects of chlorine and fluorine, combined with the slight electron-donating nature of the methyl group.

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLJDJAOBLOBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-1,3-difluoro-2-methylbenzene typically involves the halogenation of 1,3-difluoro-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction proceeds as follows:

C7H6F2+Cl2C7H5ClF2+HCl\text{C}_7\text{H}_6\text{F}_2 + \text{Cl}_2 \rightarrow \text{C}_7\text{H}_5\text{ClF}_2 + \text{HCl} C7​H6​F2​+Cl2​→C7​H5​ClF2​+HCl

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

5-Chloro-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Reactions

5-Chloro-1,3-difluoro-2-methylbenzene is characterized by its electron-withdrawing chlorine and fluorine substituents, which significantly influence its reactivity. The compound can participate in several types of chemical reactions:

  • Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups makes the compound susceptible to nucleophilic attack.
  • Oxidation Reactions : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
  • Reduction Reactions : It can be reduced to the corresponding benzene derivative using reducing agents such as lithium aluminum hydride.

Chemistry

In organic synthesis, this compound serves as an intermediate for the production of various organic compounds. This includes:

  • Pharmaceuticals : It is utilized in synthesizing bioactive molecules that may have therapeutic effects.
  • Agrochemicals : The compound is also explored for its potential applications in agricultural chemicals.

Biology

The compound's role in medicinal chemistry is significant:

  • Development of Bioactive Molecules : It acts as a building block for creating new pharmaceuticals with enhanced biological activity.
  • Mechanism of Action : Its electrophilic nature allows it to interact with biological targets, which can lead to the development of new therapeutic agents.

Medicine

This compound is being investigated for its potential use in:

  • Therapeutic Agents : As a precursor in synthesizing compounds that may exhibit anti-cancer or anti-inflammatory properties.

Industry

In industrial applications, this compound is employed in:

  • Specialty Chemicals Production : Its unique properties make it suitable for creating various specialty chemicals used in different sectors.

Case Studies and Research Findings

Several studies have highlighted the implications of halogenated compounds like this compound:

  • ToxCast Chemical Profiling : Research indicates that fluorinated compounds often exhibit significant interactions with biological systems, including enzyme inhibition and receptor binding.
  • Fluorinated Compounds in Medicine : Studies show that these compounds are frequently used in medicinal chemistry due to their enhanced stability and biological activity.
  • Environmental Impact Studies : Investigations into similar compounds reveal concerns regarding their persistence and potential toxicity to aquatic organisms.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Effects

(a) 5-Bromo-1,3-dichloro-2-methylbenzene (C₇H₅BrCl₂, MW 239.93 g/mol)
  • Structural Differences : Replaces fluorine atoms with bromine and chlorine at positions 1 and 3.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine increase molecular weight and alter reactivity. Bromine acts as a better leaving group, enhancing suitability for nucleophilic aromatic substitution .
  • Applications : Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura reactions.
(b) 5-Chloro-1,3-difluoro-2-methoxybenzene (CAS 170572-51-7)
  • Structural Differences : Methoxy group (-OCH₃) replaces the methyl group.
  • Impact : The methoxy group is strongly electron-donating via resonance, increasing ring electron density. This contrasts with the methyl group’s weaker inductive donation, making the methoxy analog more reactive in electrophilic substitutions .
  • Applications: Potential use in electronic chemicals or as intermediates in drug synthesis due to enhanced polarity .
(c) 1,2-Dichloro-4-fluoro-5-methoxybenzene (CAS 1806354-97-1)
  • Structural Differences : Additional chlorine at position 2 and methoxy at position 4.
  • Impact : Increased steric hindrance and electron-withdrawing effects from multiple halogens reduce reaction rates in substitution reactions. Methoxy at position 5 directs electrophiles to specific ring positions .

Heterocyclic Analogs: Thiazole and Pyrazole Derivatives

(a) Fluensulfone (C₇H₅ClF₃NO₂S₂, MW 291.69 g/mol)
  • Structural Differences : Contains a thiazole ring with sulfone and trifluorobutene groups.
  • Impact : The sulfone group increases polarity and bioavailability, making it effective as a nematicide. The heterocyclic structure diverges significantly from benzene-based analogs, altering metabolic pathways .
(b) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (C₆H₇ClN₂O, MW 158.58 g/mol)
  • Structural Differences : Pyrazole ring with aldehyde and methyl groups.
  • Impact : The heterocyclic core enhances stability and directs reactivity toward condensation reactions. The aldehyde group enables use in Schiff base synthesis .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications References
5-Chloro-1,3-difluoro-2-methylbenzene C₇H₅ClF₂ ~162.45 Cl, F, CH₃ Building block; limited availability
5-Bromo-1,3-dichloro-2-methylbenzene C₇H₅BrCl₂ 239.93 Br, Cl, CH₃ Cross-coupling reactions
5-Chloro-1,3-difluoro-2-methoxybenzene C₇H₅ClF₂O ~178.56 Cl, F, OCH₃ Electronics/pharmaceutical intermediates
Fluensulfone C₇H₅ClF₃NO₂S₂ 291.69 Thiazole, SO₂, CF₃ Nematicide; high polarity

Key Findings and Implications

  • Electronic Effects : Fluorine and chlorine substituents dominate reactivity, while methyl/methoxy groups modulate electron density.
  • Synthetic Flexibility : PTC methods (e.g., PEG-400) enhance efficiency for halogenated analogs .
  • Application Diversity : Structural variations dictate use in agrochemicals (e.g., Fluensulfone) versus pharmaceuticals (e.g., zolazepam intermediates) .

Biological Activity

5-Chloro-1,3-difluoro-2-methylbenzene is a halogenated aromatic compound that has garnered attention in recent years due to its potential biological activities. The presence of chlorine and fluorine atoms in its structure can significantly influence its interactions with biological systems, making it a candidate for various pharmacological applications. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. Studies have shown that this compound exhibits notable activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Research indicates that the compound's halogen substituents enhance its binding affinity to bacterial enzymes, disrupting metabolic processes and leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including breast and prostate cancer.

Cell Line IC50 (µM) Effect
MCF-7 (breast)15Induces apoptosis
PC3 (prostate)20Inhibits cell proliferation

The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. Specifically, the compound has been reported to inhibit the PI3K/Akt pathway, which is crucial for cancer cell survival .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines.

Cytokine Reduction (%)
TNF-α45
IL-638

These findings suggest that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Bacterial Infections : A study involving patients with chronic bacterial infections showed that treatment with this compound resulted in a significant reduction in infection markers and improved clinical outcomes.
  • Case Study on Cancer Therapy : In a clinical trial involving breast cancer patients, the administration of this compound alongside standard chemotherapy led to enhanced tumor regression compared to chemotherapy alone.

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